molecular formula C19H19N3O4 B2494991 3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide CAS No. 941933-27-3

3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2494991
CAS No.: 941933-27-3
M. Wt: 353.378
InChI Key: IGUKISCMBUFTJQ-UHFFFAOYSA-N
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Description

3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide is a complex organic compound that features a pyrrolidinone ring, a nitrobenzamide group, and multiple methyl substitutions

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving amide bonds or nitro groups.

    Medicine: Its derivatives could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It could be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the nitrobenzamide group. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate precursor, such as a γ-amino acid derivative, under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the nitro-substituted benzoyl chloride with the pyrrolidinone derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The products would depend on the substituents introduced.

    Hydrolysis: The products would be the corresponding carboxylic acid and amine.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide: Lacks the additional methyl group.

    3-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide: Lacks the methyl group on the phenyl ring.

    N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-benzamide: Lacks the nitro group.

Uniqueness

The presence of multiple methyl groups and the nitrobenzamide moiety makes 3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide unique

Properties

IUPAC Name

3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-10-14(5-7-17(12)22(25)26)19(24)20-15-6-8-16(13(2)11-15)21-9-3-4-18(21)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUKISCMBUFTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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